molecular formula C5H2ClFIN B1371920 2-Chloro-5-fluoro-4-iodopyridine CAS No. 884494-49-9

2-Chloro-5-fluoro-4-iodopyridine

Cat. No. B1371920
Key on ui cas rn: 884494-49-9
M. Wt: 257.43 g/mol
InChI Key: CRLPRXQOSARJCF-UHFFFAOYSA-N
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Patent
US09051310B2

Procedure details

Lithium N,N-diisopropyl amide (2M THF/ethylbenzene/heptane solution) (2.9 ml) was mixed with THF (20 ml), and a THF (5 ml) solution containing 2-chloro-5-fluoropyridine (500 mg) was added to the mixture in a nitrogen atmosphere at −75° C., followed by stirring for 3 hours. Subsequently, a THF (5 ml) solution containing iodine (1.16 g) was added to the mixture, followed by stirring at −75° C. for 1 hour. Next, water/THF (2 ml/8 ml), water (10 ml), and a 3M sodium thiosulfate aqueous solution were added to the reaction solution at −75° C., −50° C., and −35° C., respectively. The reaction solution was adjusted to room temperature, followed by extraction with ethyl acetate. The organic layers were washed with saturated saline and dried over anhydrous sodium sulfate. The solvent was distilled away under reduced pressure and the obtained residue was purified by silica gel chromatography (n-hexane:ethyl acetate=20:1 to 10:1). A white solid of 2-chloro-5-fluoro-4-iodopyridine (457 mg) was thus obtained.
Quantity
2.9 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
1.16 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
500 mg
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([N-]C(C)C)(C)C.[Li+].[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([F:16])=[CH:12][N:11]=1.[I:17]I.S([O-])([O-])(=O)=S.[Na+].[Na+]>O.O.C1COCC1.C1COCC1>[Cl:9][C:10]1[CH:15]=[C:14]([I:17])[C:13]([F:16])=[CH:12][N:11]=1 |f:0.1,4.5.6,8.9|

Inputs

Step One
Name
Quantity
2.9 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
2 mL
Type
solvent
Smiles
O.C1CCOC1
Step Three
Name
Quantity
1.16 g
Type
reactant
Smiles
II
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=NC=C(C=C1)F
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the mixture in a nitrogen atmosphere at −75° C.
ADDITION
Type
ADDITION
Details
was added to the mixture
STIRRING
Type
STIRRING
Details
by stirring at −75° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
−35° C.
CUSTOM
Type
CUSTOM
Details
was adjusted to room temperature
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The organic layers were washed with saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled away under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel chromatography (n-hexane:ethyl acetate=20:1 to 10:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=NC=C(C(=C1)I)F
Measurements
Type Value Analysis
AMOUNT: MASS 457 mg
YIELD: CALCULATEDPERCENTYIELD 46.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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